molecular formula C24H30O7 B13850160 21-Dehydro Prednisolone 17-Ethyl Carbonate

21-Dehydro Prednisolone 17-Ethyl Carbonate

Cat. No.: B13850160
M. Wt: 430.5 g/mol
InChI Key: LEBPYLCGJAEZFS-ZJUZSDNKSA-N
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Description

21-Dehydro Prednisolone 17-Ethyl Carbonate is a synthetic glucocorticoid compound. It is an impurity of Prednisolone, which is widely used as an anti-inflammatory drug to treat various central nervous system disorders. The molecular formula of this compound is C24H30O7, and it has a molecular weight of 430.49 g/mol.

Preparation Methods

The preparation of 21-Dehydro Prednisolone 17-Ethyl Carbonate involves the transposition of prednisolone-21-ethyl carbonate. This process can be achieved using lithium di-(C1-C4)alkylcuprate as a reagent . Industrial production methods for corticosteroids, including prednisolone derivatives, often start from sapogenins such as diosgenin. The combination of chemical and biotechnological processes developed in the mid-twentieth century has been crucial for the synthesis of these compounds .

Chemical Reactions Analysis

21-Dehydro Prednisolone 17-Ethyl Carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular bromine, acetic acid, and PCl5. For instance, the dibromination of 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione with molecular bromine in acetic acid, followed by dehydrobromination, yields prednisolone . The major products formed from these reactions include prednisone and prednisolone, which are of significant pharmaceutical interest .

Scientific Research Applications

21-Dehydro Prednisolone 17-Ethyl Carbonate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various corticosteroids. In biology and medicine, it serves as a reference standard for the analysis of prednisolone impurities. Its anti-inflammatory properties make it valuable for studying the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . Additionally, it is used in the pharmaceutical industry to develop new glucocorticoid drugs with improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of 21-Dehydro Prednisolone 17-Ethyl Carbonate is similar to that of other glucocorticoids. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . The compound decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

21-Dehydro Prednisolone 17-Ethyl Carbonate is similar to other prednisolone derivatives, such as prednicarbate and loteprednol etabonate. Prednicarbate is a nonhalogenated, double-ester derivative of prednisolone used in the treatment of inflammatory skin conditions . Loteprednol etabonate, on the other hand, is designed to be metabolized into an inactive compound after exerting its therapeutic effect, making it suitable for topical applications . The uniqueness of this compound lies in its specific structure and its role as an impurity in prednisolone synthesis, which provides insights into the purity and quality of prednisolone-based drugs.

Properties

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-17-oxaldehydoyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate

InChI

InChI=1S/C24H30O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,13,16-18,20,27H,4-6,8,10,12H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1

InChI Key

LEBPYLCGJAEZFS-ZJUZSDNKSA-N

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C=O

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C=O

Origin of Product

United States

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